![molecular formula C23H31N3O2S2 B2381343 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 1706146-51-1](/img/structure/B2381343.png)
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one
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Description
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.64. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Research has demonstrated the use of related compounds as starting materials in various alkylation and ring closure reactions to generate a diverse library of compounds. These processes have yielded dithiocarbamates, thioethers, and a variety of NH-azoles, highlighting the versatility of such compounds in synthetic chemistry (Roman, 2013).
Antitumor In Vitro Evaluation
Certain derivatives of structurally similar compounds have shown significant antitumor activity in vitro against various types of human tumor cells. These findings suggest potential therapeutic applications of these compounds in cancer treatment (Malinka, Kaczmarz, & Redzicka, 2004).
Hydroxy Pyrazolines Synthesis
The synthesis and characterization of hydroxy pyrazolines from compounds sharing the core structure have been explored, offering insights into novel chemical entities with potential biological activities (Parveen, Iqbal, & Azam, 2008).
Antimicrobial and Anticancer Activities
Research into thiazolidinone derivatives has revealed their potential as antimicrobial agents, with some compounds displaying significant activity against a range of bacterial and fungal strains. This underscores the broader applicability of these compounds in pharmaceutical development (Patel, Kumari, & Patel, 2012).
Kinase Inhibition and Pain Management
Investigations into novel analgesic and anesthetic agents have led to the synthesis of compounds incorporating the phenylpiperidine pharmacophore. Some of these compounds have shown promising results in terms of analgesic potency, cardiovascular, and respiratory safety during anesthesia, highlighting their potential in pain management and surgical applications (Kudzma et al., 1989).
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S2/c1-29-21-5-2-18(3-6-21)4-7-22(27)26-13-8-19(9-14-26)25-15-10-20(11-16-25)28-23-24-12-17-30-23/h2-3,5-6,12,17,19-20H,4,7-11,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOINBQGEDOUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one |
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